An In-Depth Technical Guide to 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, a rhodanine derivative of significant interest in medicinal chemistry. The rhodanine scaffold is a privileged structure known to exhibit a wide array of biological activities.[1] This document details the probable synthetic route, physicochemical characteristics, and potential therapeutic applications of this specific analog, drawing upon established knowledge of related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents.
Introduction: The Thiazolidin-4-one Core in Drug Discovery
Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[2] The core structure, a five-membered ring containing sulfur and nitrogen atoms, is amenable to substitution at various positions, allowing for the fine-tuning of its biological and physicochemical properties. The introduction of a thioxo group at the 2-position gives rise to the rhodanine scaffold, a particularly versatile platform for drug design.
Rhodanine derivatives have been reported to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways. The N-3 position of the rhodanine ring is a common site for modification, and the nature of the substituent at this position can significantly influence the compound's biological profile. The subject of this guide, 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, features a 2-methoxyphenyl group at this critical position, suggesting the potential for unique interactions with biological targets.
Physicochemical Properties
| Property | Predicted/Estimated Value | Reference/Justification |
| Molecular Formula | C₁₀H₉NO₂S₂ | Calculated from structure |
| Molecular Weight | 239.32 g/mol | Calculated from structure |
| Appearance | Likely a pale yellow solid | Based on related rhodanine derivatives.[4] |
| Melting Point | Not available | Experimental determination required. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and poorly soluble in water. | Based on the lipophilic nature of the aromatic ring and the rhodanine core. |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2-3 | Prediction based on the structure; indicates moderate lipophilicity. |
Structure:
Caption: Chemical structure of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one.
Synthesis and Characterization
A plausible and efficient method for the synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves a one-pot, three-component reaction. This approach is widely used for the preparation of N-substituted rhodanines.
Proposed Synthetic Pathway
The synthesis can be achieved through the reaction of 2-methoxyaniline, carbon disulfide, and an α-halo acetic acid (e.g., chloroacetic acid) in the presence of a base.
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Methoxyaniline
-
Carbon Disulfide (CS₂)
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Chloroacetic Acid
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Sodium Hydroxide (NaOH)
-
Ethanol
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Water
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Hydrochloric Acid (HCl)
Procedure:
-
Formation of Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-methoxyaniline in ethanol. To this solution, add an aqueous solution of sodium hydroxide. Slowly add carbon disulfide dropwise while maintaining the temperature below 10°C. Stir the reaction mixture for 2-3 hours at room temperature. The formation of the sodium dithiocarbamate salt intermediate is the critical first step.
-
Cyclization: To the same reaction mixture, add an aqueous solution of chloroacetic acid. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A ¹H-NMR spectrum reported for a compound identified as "2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e" shows characteristic peaks that can be used for comparison.[5] The spectrum would be expected to show signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methylene protons of the thiazolidinone ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (C=O) of the thiazolidinone ring, the thiocarbonyl group (C=S), and the C-O-C stretching of the methoxy group.
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Elemental Analysis: To confirm the empirical formula.
Biological Activity and Therapeutic Potential
While specific biological data for 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is limited, the extensive research on related rhodanine derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Rhodanine derivatives are well-documented as potent antimicrobial agents.[6][7] They have shown activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. It is plausible that 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one could exhibit antibacterial properties, and this warrants investigation.
Experimental Protocol for Antibacterial Screening (Broth Microdilution Method):
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Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
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Serial Dilution of the Compound: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for antibacterial screening.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidin-4-one and rhodanine derivatives.[4][8][9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects are often mediated through the inhibition of protein kinases or other enzymes involved in cancer cell signaling. The presence of the methoxyphenyl group in 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one could influence its interaction with specific targets in cancer cells.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a rhodanine derivative with significant potential for drug discovery. While specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties suggest that the compound is amenable to further development.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity should be rigorously confirmed using modern analytical techniques.
-
Determination of Physicochemical Properties: Experimental determination of properties such as melting point, solubility, and LogP is crucial for drug development.
-
Comprehensive Biological Screening: The compound should be screened against a wide range of microbial strains and cancer cell lines to fully assess its therapeutic potential.
-
Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate the compound's mechanism of action at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in identifying the key structural features responsible for biological activity and in optimizing the lead compound.
This technical guide serves as a starting point for unlocking the full potential of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one as a novel therapeutic agent.
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